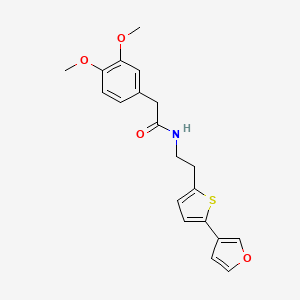

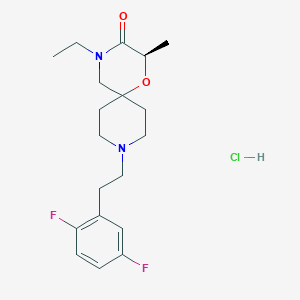

N-(3-乙酰胺基苯基)-2-(4-氯苯甲酰胺基)噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole derivatives are significant in medicinal chemistry due to their diverse biological activities. N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide belongs to this class, indicating potential antimicrobial, anticancer, and other pharmacological activities. These compounds often serve as key intermediates in the synthesis of more complex molecules with enhanced biological properties (Incerti et al., 2017).

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the condensation of thioamides with chloroacetamide reagents, followed by various cyclization reactions to introduce the thiazole ring. For compounds similar to N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide, this might involve multiple steps including halogenation, amidation, and cyclization to achieve the desired structure (Atta & Abdel‐Latif, 2021).

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives is crucial for understanding their chemical behavior and biological activity. Techniques such as NMR, IR, and mass spectrometry are employed to elucidate the structure, including the positioning of substituents which is vital for activity. Structural elucidation supports the optimization of biological activity through rational design (El-Messery et al., 2012).

Chemical Reactions and Properties

Thiazole compounds participate in various chemical reactions, including nucleophilic substitutions, which can be utilized to further modify the molecular structure or introduce additional functional groups. These reactions are essential for the development of thiazole derivatives with specific biological activities. The presence of a thiazole core imparts certain electronic characteristics that influence the compound’s reactivity (Liu et al., 2011).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and stability, are important for their practical application. These properties are influenced by the molecular structure and can affect the compound's formulation, delivery, and bioavailability. Detailed analysis helps in understanding the compound’s behavior in biological systems (Jian-p, 2014).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including acidity, basicity, and reactivity towards various reagents, play a crucial role in their biological activity and interaction with biological targets. These properties are determined by the electronic nature of the thiazole ring and substituents, impacting the compound's pharmacological profile (Zadorozhnii et al., 2019).

科学研究应用

抗癌活性

噻吩和噻唑基噻吩衍生物

已合成新的4-乙酰基-5-苯胺基-N-芳基噻吩-2-羧酰胺衍生物,对几种癌细胞系表现出良好的抑制活性,特别是那些含有噻唑烷酮环或硫代半胱氨酸酰基的细胞系。这些化合物展现出作为抗癌药物的潜力(Atta & Abdel‐Latif, 2021)。

苯酰胺衍生物

已开发出一系列新型的2-氨基噻唑-5-羧酸苯酰胺衍生物,对人类白血病细胞具有抗增殖活性。这些发现支持了对苯酰胺衍生物作为抗肿瘤药物的探索(Liu et al., 2011)。

CDK和HDAC抑制剂

基于新型1-H-吡唑-3-羧酰胺的抑制剂对组蛋白去乙酰化酶(HDAC)和细胞周期依赖性激酶(CDK)具有强大的抗增殖活性,对固体癌细胞系表现出显著的活性。这种双重抑制剂可能是治疗恶性肿瘤的有希望策略(Cheng et al., 2020)。

抗微生物活性

- 苯并噻唑-羧酰胺和乙酰胺:新的N-(2-苯基-4-氧代-1,3-噻唑烷-3-基)-1,2-苯并噻唑-3-羧酰胺/乙酰胺对广泛的细菌和真菌物种表现出强大的抗微生物活性。这些化合物代表了开发新型抗微生物药物的潜在候选物(Incerti et al., 2017)。

合成和药理学发展

- 噻唑烷酮衍生物:已合成一系列新型的N-[5-(芳基亚烯基)-2-(芳基)-4-氧代-噻唑烷-3-基]-4-联苯基羧酰胺衍生物,评估了其镇痛和抗炎活性,在某些剂量下展现出有希望的结果。这种合成有助于开发新型镇痛和抗炎药物的研究(Deep et al., 2012)。

属性

IUPAC Name |

N-(3-acetamidophenyl)-2-[(4-chlorobenzoyl)amino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O3S/c1-11(25)21-14-3-2-4-15(9-14)22-18(27)16-10-28-19(23-16)24-17(26)12-5-7-13(20)8-6-12/h2-10H,1H3,(H,21,25)(H,22,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNJTQMUWVTJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)

![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)

![3-Methyl-8-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2492082.png)

![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)

![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)